Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt
Description
Historical Context and Discovery
Atorvastatin was first synthesized in the 1980s by Bruce Roth at Parke-Davis (now Pfizer) through a multistep process involving fluorophenyl pyrrole intermediates and hydroxyl acid derivatives. During early synthetic iterations, impurities such as Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt emerged as byproducts of incomplete oxidation or side reactions. These impurities were later characterized to meet regulatory requirements for drug substance quality.
Nomenclature and Identification
Full IUPAC Name : (S,Z)-7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxyhept-2-enoic acid, sodium salt (1:1).
Synonyms : this compound, Sodium Salt of 3-Deoxyhept-2Z-Enoic Acid Derivative.
CAS Number : 1659317-56-2.
Molecular Formula : C₃₃H₃₂FN₂O₄·Na.
Molecular Weight : 562.62 g/mol (539.63 + 22.99).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₃H₃₂FN₂O₄·Na | |
| Molecular Weight | 562.62 g/mol | |
| CAS Number | 1659317-56-2 | |
| IUPAC Name | (S,Z)-configured derivative |
Properties
CAS No. |
1659317-56-2 |
|---|---|
Molecular Formula |
C33H32FN2NaO4 |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
sodium;(Z,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoate |
InChI |
InChI=1S/C33H33FN2O4.Na/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39;/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39);/q;+1/p-1/b15-9-;/t27-;/m0./s1 |
InChI Key |
HVVXDWFELLEWEX-SZIUKIKUSA-M |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C/C=C\C(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Tert-Butyl Isopropylidene Nitrile
The synthesis begins with the hydrogenation of tert-butyl isopropylidene nitrile to tert-butyl isopropylidene amine, a reaction catalyzed by palladium on carbon under 50–75 psi H₂ at 60–80°C. This step achieves >95% conversion, critical for minimizing side reactions in subsequent condensation steps.
Condensation with Diketone Derivatives
The amine intermediate is condensed with 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (diketone) in tetrahydrofuran (THF) and hexanes at 75°C for 96 hours. Pivalic acid (12.5 g per 85 g diketone) acts as a proton donor, facilitating imine formation. The reaction mixture is then hydrolyzed with aqueous HCl in methanol to yield the diol ester, followed by sodium hydroxide-mediated saponification to produce the sodium salt.
Optimization of Sodium Salt Formation
Direct Neutralization of Atorvastatin Free Acid
WO2005115980A1 discloses a direct method where atorvastatin free acid (1.0 g) is dissolved in methyl tert-butyl ether (25 mL) and reacted with sodium hydroxide (144 mg) in water. The mixture is stirred at ambient temperature for 30 minutes, yielding the sodium salt with 88% efficiency after crystallization.
Solvent and Temperature Effects
Reaction solvents profoundly influence yield and purity. Methanol-water systems (3:1 v/v) at 30°C optimize salt precipitation, whereas THF-hexane mixtures reduce byproduct formation during condensation. Elevated temperatures (>50°C) during neutralization risk lactone hydrolysis, necessitating strict thermal control.
Table 1: Comparative Analysis of Sodium Salt Preparation Methods
| Parameter | Method A (WO2007029216A1) | Method D (WO2005115980A1) |
|---|---|---|
| Starting Material | Diketone (85 g) | Free acid (1.0 g) |
| Solvent System | THF/hexanes (1:1) | Methyl tert-butyl ether |
| Base | Sodium hydroxide | Sodium hydroxide |
| Reaction Time | 96 hours | 30 minutes |
| Yield | 82% | 88% |
| Purity (HPLC) | 98.5% | 99.2% |
Purification and Crystallization Techniques
Azeotropic Distillation
Post-reaction mixtures are distilled under atmospheric pressure to remove methanol, reducing its content to <0.4% w/v. This step prevents solvate formation during crystallization.
Solvent Extraction and Washing
The sodium salt is extracted into toluene (875 mL) after acidification with HCl, followed by washing with methyl tert-butyl ether to remove residual diketone and pivalic acid. Recrystallization from ethanol-water (4:1) yields needle-like crystals with >99% enantiomeric excess.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, D₂O) confirms the sodium salt structure: δ 7.25–7.45 (m, 5H, Ar-H), 5.32 (d, J = 15.4 Hz, 1H, CH=CH), and 3.98 (s, 1H, OH). The absence of lactone carbonyl peaks (170–175 ppm) in ¹³C NMR verifies complete hydrolysis.
X-Ray Powder Diffraction (XRPD)
XRPD patterns (CuKα radiation) show characteristic peaks at 2θ = 8.4°, 12.7°, and 17.9°, consistent with monoclinic crystal symmetry. The crystalline material exhibits a melting point of 215–217°C, correlating with thermogravimetric analysis (TGA) data.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Pharmaceutical Synthesis
Atorvastatin is primarily used to lower cholesterol levels and reduce cardiovascular disease risk. The sodium salt form of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid serves as a crucial intermediate in the synthesis of atorvastatin.
- Multi-Enzyme Synthesis : Recent studies have highlighted innovative multi-enzyme routes for producing atorvastatin side-chains, which include the use of deoxyribose-5-phosphate aldolase (DERA). This method allows for the introduction of stereocenters in a single step, making the process more efficient and sustainable .
- Synthesis Pathways : The compound can be synthesized through various pathways, including aldol reactions involving acetaldehyde and other aldehyde derivatives. This approach has been optimized for industrial applications due to its cost-effectiveness and reduced environmental impact .
Drug Formulation and Delivery Systems
The solubility and bioavailability of atorvastatin are critical for its therapeutic effectiveness. Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is being explored in advanced formulation strategies to enhance these properties.
- Supersaturated Gel Formulations : Research indicates that incorporating atorvastatin into supersaturated gel formulations can significantly improve its solubility and dissolution rate. Such formulations aim to maximize the drug's bioavailability while minimizing potential side effects associated with high doses .
- Nanoparticle Delivery Systems : There is ongoing research into using nanoparticle systems that include this compound to facilitate targeted delivery, enhance solubility, and improve pharmacokinetics .
Regulatory Applications
This compound is also important in regulatory contexts.
- Abbreviated New Drug Applications (ANDA) : The compound is utilized in ANDA submissions as an impurity marker or reference standard, ensuring that generic formulations maintain quality and efficacy comparable to their branded counterparts .
Mechanism of Action
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt acts as a competitive inhibitor of the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, the compound reduces hepatic cholesterol synthesis, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream .
Comparison with Similar Compounds
Table 1: Structural Comparison of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt with Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| This compound | 1659317-56-2 | C33H32FN2O4Na | 539.63 | Z-configured double bond, sodium salt, C3 dehydroxy |
| Atorvastatin 3-Deoxyhept-2E-Enoic Acid (Free Acid) | 1105067-93-3 | C33H33FN2O4 | 540.62 | E-configured double bond, free acid form, C3 dehydroxy |
| Atorvastatin EP Impurity J (Calcium Salt) | 1105067-93-3 | C33H32FN2O4·½Ca | 579.69 | Calcium salt, E/Z mixture of 2,3-dehydroxy structure |
| Atorvastatin Lactone (EP Impurity H) | 148217-40-7 | C33H34FN2O5 | 581.63 | Cyclic ester (lactone), formed via intramolecular esterification |
| Atorvastatin Ethyl Ester | 1146977-93-6 | C35H38FN2O5 | 594.67 | Ethyl ester at carboxylic acid group, increased lipophilicity |
| Atorvastatin 2-Fluoro Analog | 186508-95-2 | C33H32F2N2O5 | 598.62 | Fluorine substitution at C2 phenyl ring |
Key Observations :
- Geometric Isomerism : The Z isomer (target compound) and E isomer (CAS: 1105067-93-3) differ in double bond configuration, impacting solubility and chromatographic behavior. The Z isomer exhibits lower polarity due to cis geometry, whereas the E isomer (trans) may show higher stability in aqueous media .
- Salt Forms : The sodium salt (target compound) enhances water solubility compared to the calcium salt (EP Impurity J) and free acid forms .
- Functional Group Modifications: The lactone form (EP Impurity H) lacks the open-chain carboxylic acid, reducing its HMG-CoA reductase inhibitory activity .
Pharmacological Activity
While atorvastatin requires hydroxyl groups at C3 and C5 for HMG-CoA reductase inhibition, the absence of the C3 hydroxyl group in this compound renders it pharmacologically inactive . In contrast:
- Atorvastatin Lactone (EP Impurity H) : May convert back to the active hydroxy acid form in vivo under specific pH conditions, posing regulatory concerns due to variable bioavailability .
- Fluorinated Analogs: These are synthetic intermediates or metabolites studied for altered lipid-lowering efficacy, though none have surpassed the parent drug’s clinical performance .
Regulatory Status and Analytical Differentiation
Table 2: Regulatory and Analytical Profiles
Analytical Challenges :
- E vs. Z Isomer Differentiation : NMR coupling constants (J < 12 Hz for Z; J > 15 Hz for E) and mass spectrometry fragmentation patterns are critical .
- Salt Identification : Ion chromatography or atomic absorption spectroscopy distinguishes sodium (target compound) from calcium salts (EP Impurity J) .
Biological Activity
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is a noted impurity of atorvastatin, a widely used statin for lowering cholesterol levels. Understanding the biological activity of this compound is essential for assessing its potential effects and implications in pharmacology and toxicology.
- Molecular Formula : C₃₃H₃₃FN₂O₄
- Molecular Weight : 540.63 g/mol
- CAS Number : 1659317-56-2
This compound, as an impurity, shares structural similarities with atorvastatin, which influences its biological activity.
Atorvastatin, including its impurities like this compound, acts primarily as a competitive inhibitor of HMG-CoA reductase. This enzyme plays a crucial role in cholesterol biosynthesis by catalyzing the conversion of HMG-CoA to mevalonate, a precursor to cholesterol and other sterols. By inhibiting this enzyme, atorvastatin effectively lowers levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels .
Lipid-Lowering Effects
Research indicates that atorvastatin and its derivatives significantly reduce plasma concentrations of total cholesterol, LDL-C, non-HDL-C, and triglycerides. This compound may exhibit similar lipid-lowering properties due to its structural relation to atorvastatin. The inhibition of HMG-CoA reductase leads to increased hepatic uptake of LDL particles through upregulation of LDL receptors .
Pleiotropic Effects
Beyond lipid-lowering effects, atorvastatin has been shown to exert pleiotropic effects that contribute to cardiovascular health:
- Improvement in Endothelial Function : Statins enhance endothelial function by increasing nitric oxide availability.
- Anti-inflammatory Properties : They reduce markers of inflammation such as C-reactive protein (CRP).
- Stabilization of Atherosclerotic Plaques : Statins promote plaque stability, reducing the risk of rupture and subsequent cardiovascular events .
Colorectal Cancer Prevention
A study highlighted the role of atorvastatin in inhibiting colorectal adenoma formation in mouse models. Atorvastatin significantly reduced the multiplicity of microadenomas in tumor-free mice and altered gene expression associated with stem/progenitor cells. This suggests a potential role for atorvastatin and its impurities in cancer prevention strategies .
Hepatic Targeting
Recent research has focused on developing atorvastatin conjugates that target liver cells more effectively via the galactose-specific hepatic asialoglycoprotein receptor (ASGPR). These conjugates demonstrated enhanced stability and binding affinity compared to unmodified atorvastatin, indicating that impurities like this compound may play a role in targeted drug delivery systems .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt?
- Methodological Answer : Synthesis typically involves oxidation-reduction reactions using agents like potassium permanganate (oxidation) or sodium borohydride (reduction) to modify the heptenoic acid backbone. Purification requires reverse-phase HPLC with C18 columns, followed by lyophilization to isolate the sodium salt form. Structural intermediates should be validated via NMR and mass spectrometry to confirm stereochemical integrity at the 2Z configuration .
Q. How can researchers ensure accurate structural characterization of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : To confirm the 2Z stereochemistry and deoxyheptenoic acid chain geometry.
- FTIR : To identify hydroxyl, carboxylate, and aromatic functional groups.
- X-ray crystallography : For definitive confirmation of the sodium salt coordination and spatial arrangement .
Q. What analytical techniques are optimal for quantifying trace impurities in research-grade batches?
- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with a polar-embedded C18 column and tandem mass spectrometry (LC-MS/MS) for high sensitivity. Calibrate against certified reference materials (CRMs) for statin-related impurities, such as lactone derivatives or desmethyl analogs .
Q. How should researchers design stability studies for this sodium salt under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to buffers at pH 1.2 (simulating gastric fluid) and pH 7.4 (simulating plasma) at 40°C/75% relative humidity. Monitor degradation products using LC-MS and validate stability via Arrhenius kinetics modeling. Store samples at -20°C under inert gas to prevent hygroscopic degradation .
Advanced Research Questions
Q. What experimental strategies are effective for resolving contradictions in HMG-CoA reductase inhibition data across in vitro and in vivo models?
- Methodological Answer : Standardize enzyme assays using recombinant human HMG-CoA reductase and compare inhibition kinetics (IC50) with positive controls like (3R,5R)-atorvastatin. For in vivo studies, use hyperlipidemic rodent models and measure hepatic LDL receptor upregulation via qPCR. Cross-validate findings with isotopic tracer studies (e.g., 14C-acetate incorporation into cholesterol) .
Q. How can cocrystallization techniques improve the solubility and bioavailability of this sodium salt?
- Methodological Answer : Screen cocrystal formers (e.g., ascorbic acid, nicotinamide) using solvent-drop grinding or slurry crystallization. Characterize cocrystals via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Assess dissolution rates in biorelevant media (FaSSIF/FeSSIF) and compare with pure sodium salt pharmacokinetics in Sprague-Dawley rats .
Q. What approaches are recommended for elucidating metabolic pathways and active metabolites in preclinical models?
- Methodological Answer : Administer radiolabeled (3H/14C) sodium salt to hepatocyte suspensions or liver microsomes. Identify phase I/II metabolites via high-resolution LC-QTOF-MS. Confirm CYP450 isoform specificity using chemical inhibitors (e.g., ketoconazole for CYP3A4). Compare metabolite profiles with human liver microsomes to predict clinical translatability .
Q. How should researchers address discrepancies in impurity profiles between synthetic batches and pharmacopeial standards?
- Methodological Answer : Perform forced degradation studies (heat, light, oxidation) and cross-reference impurity peaks with USP/EP reference standards (e.g., Atorvastatin Related Compound E). Use charged aerosol detection (CAD) for non-UV-active impurities. Statistically analyze batch-to-batch variability using multivariate analysis (e.g., PCA) to isolate process-related critical quality attributes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
